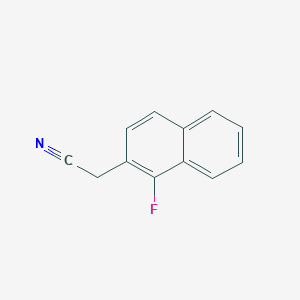

1-Fluoronaphthalene-2-acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8FN |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

2-(1-fluoronaphthalen-2-yl)acetonitrile |

InChI |

InChI=1S/C12H8FN/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |

InChI Key |

QAXZSTOJTUYCPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluoronaphthalene 2 Acetonitrile

Precursor Synthesis Strategies: Elaboration of 1-Fluoronaphthalene (B124137)

The cornerstone of synthesizing 1-fluoronaphthalene-2-acetonitrile is the efficient production of its precursor, 1-fluoronaphthalene. The two principal methodologies for this are diazotization-mediated fluorination of naphthylamines and direct electrophilic fluorination of naphthalene (B1677914) derivatives.

Diazotization-Mediated Fluorination of Naphthylamines

A prevalent and industrially adaptable method for synthesizing 1-fluoronaphthalene is the Balz-Schiemann reaction, which involves the diazotization of 1-naphthylamine (B1663977) followed by thermal decomposition of the resulting diazonium salt. acs.orgchemicalbook.comgoogle.compatsnap.compatsnap.comgoogle.com This process is typically carried out in a series of steps:

Diazotization: 1-Naphthylamine is treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or a nitrite ester, in an acidic medium to form the corresponding diazonium salt. acs.orgchemicalbook.comgoogle.com The reaction is performed at low temperatures, typically between -5°C and 5°C, to ensure the stability of the diazonium salt. chemicalbook.com

Salt Formation: The diazonium salt solution is then reacted with a source of fluoride (B91410) ions, commonly fluoroboric acid (HBF₄) or its salts (e.g., sodium fluoroborate), or fluorophosphoric acid (HPF₆) and its salts. acs.orggoogle.com This results in the precipitation of the relatively stable diazonium fluoroborate or fluorophosphate (B79755) salt.

Thermal Decomposition: The isolated and dried diazonium salt is then thermally decomposed, typically by heating, to yield 1-fluoronaphthalene, nitrogen gas, and boron trifluoride (or phosphorus pentafluoride). acs.orgchemicalbook.comgoogle.com The decomposition temperature is a critical parameter and is often controlled within a range of 140-150°C. acs.org

Several patents have detailed specific conditions for this process, highlighting variations in reagents and reaction parameters to improve yield and purity.

Table 1: Examples of Reaction Conditions for Diazotization-Mediated Fluorination of 1-Naphthylamine

| Step | Reagents and Conditions | Yield | Reference |

| Diazotization | 1-Naphthylamine, HCl, 40% aq. NaNO₂, -3°C | - | acs.org |

| Salt Formation | 48% aq. HBF₄ | - | acs.org |

| Decomposition | Thermal decomposition at 140-150°C | High purity | acs.org |

| Diazotization | Naphthylamine, HCl (25%), NaNO₂, <5°C | - | chemicalbook.com |

| Salt Formation | HBF₄ (45%) | - | chemicalbook.com |

| Decomposition | Hot air at 85-90°C | 99.8% | chemicalbook.com |

| Diazotization | 1-Naphthylamine, H₂SO₄, 40% aq. NaNO₂, 5°C | - | patsnap.com |

| Salt Formation | aq. NaBF₄ | - | patsnap.com |

| Decomposition | Thermal decomposition | - | patsnap.com |

Electrophilic Fluorination of Naphthalene Derivatives

A more direct, albeit often more expensive, approach to 1-fluoronaphthalene is the electrophilic fluorination of naphthalene itself. This method utilizes powerful electrophilic fluorinating agents that can directly substitute a hydrogen atom on the aromatic ring with a fluorine atom. One of the most common and effective reagents for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.

The reaction typically involves treating naphthalene with Selectfluor™ in a suitable solvent. The regioselectivity of the fluorination is a key consideration, and in the case of unsubstituted naphthalene, the reaction predominantly yields 1-fluoronaphthalene. This method avoids the generation of diazonium intermediates and can often be performed under milder conditions than the Balz-Schiemann reaction.

Introduction of the Acetonitrile (B52724) Moiety

Once 1-fluoronaphthalene is obtained, the next critical step is the introduction of the acetonitrile group (-CH₂CN) at the 2-position of the naphthalene ring.

Aromatic Nucleophilic Substitution (SNAr) for Cyanoethylation

A promising method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the fluorine atom on the 1-fluoronaphthalene ring is displaced by a nucleophile. For the introduction of the acetonitrile moiety, a "cyanoethylation" can be performed. Research has indicated that 1-fluoronaphthalene can be effectively cyanoethylated under microwave irradiation through an aromatic nucleophilic substitution for the fluorine atom.

This type of reaction generally involves the deprotonation of a nitrile, such as acetonitrile or a related compound, to form a carbanion, which then acts as the nucleophile. The electron-withdrawing nature of the fluorine atom and the aromatic system of the naphthalene ring facilitate the attack of the nucleophile. The presence of strong bases and suitable solvents is crucial for the success of this reaction.

While specific procedures for the cyanoethylation of 1-fluoronaphthalene are not extensively detailed in publicly available literature, analogous reactions provide insight into potential conditions. For instance, the SNAr of aryl fluorides with the anion of secondary nitriles has been successfully achieved using strong bases like potassium hexamethyldisilazide (KHMDS) in solvents such as toluene.

Table 2: Illustrative Conditions for SNAr of Aryl Fluorides with Nitrile Anions

| Aryl Fluoride | Nitrile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Fluoroanisole | Isobutyronitrile | KHMDS | Toluene | 60 | ~99 |

| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 | - | 80 | 39 |

Note: These are analogous reactions and not the specific synthesis of this compound. The conditions serve as a starting point for methodological development.

Alternative Functionalization Approaches

Several other classical and modern synthetic methods could potentially be adapted for the synthesis of this compound, although specific examples for this exact transformation are not readily found. These include:

Palladium-Catalyzed Cyanation: This powerful method involves the cross-coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide or potassium hexacyanoferrate, in the presence of a palladium catalyst and a suitable ligand. To apply this to the target molecule, a precursor such as 1-fluoro-2-bromonaphthalene would be required.

Sandmeyer Reaction: This well-established reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide. This would necessitate the synthesis of 2-amino-1-fluoronaphthalene as a precursor.

Rosenmund-von Braun Reaction: This reaction involves the treatment of an aryl halide with copper(I) cyanide at elevated temperatures. Similar to the palladium-catalyzed approach, this would require a 1-fluoro-2-halonaphthalene starting material.

Optimization of Reaction Conditions and Yields

For the synthesis of 1-fluoronaphthalene , optimization often focuses on:

Control of Diazotization Temperature: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt.

Drying of the Diazonium Salt: The method of drying the diazonium fluoroborate salt can significantly impact the yield of the subsequent thermal decomposition. Alternative methods to traditional oven drying, such as solvent exchange, have been proposed to minimize decomposition and improve safety and yield. acs.org

Decomposition Conditions: The temperature and solvent (if any) used for the thermal decomposition of the diazonium salt are key parameters that need to be carefully controlled to maximize the yield of 1-fluoronaphthalene and minimize the formation of byproducts.

For the introduction of the acetonitrile moiety via SNAr , optimization strategies would likely include:

Choice of Base: The strength and nature of the base are critical for the efficient deprotonation of the nitrile precursor without causing unwanted side reactions.

Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly influence the rate and efficiency of SNAr reactions.

Temperature and Reaction Time: These parameters need to be carefully controlled, especially when using microwave irradiation, to drive the reaction to completion while minimizing decomposition.

Nucleophile Concentration: The concentration of the nitrile nucleophile can affect the reaction rate and selectivity.

By systematically investigating these parameters, the synthesis of this compound can be made more efficient and scalable.

Reactivity and Transformation Pathways of 1 Fluoronaphthalene 2 Acetonitrile

Reactions Involving the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, including reduction, hydrolysis, and cycloaddition reactions.

Reductive Transformations (e.g., to Aldehydes or Amines)

The reduction of the nitrile group in 1-Fluoronaphthalene-2-acetonitrile can lead to the formation of either primary amines or aldehydes, depending on the reagents and reaction conditions employed.

Reduction to Primary Amines: Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum oxide, or rhodium. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can achieve this transformation. The reaction proceeds via the addition of hydride to the nitrile carbon, followed by quenching to yield the amine.

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde is a more delicate transformation that requires specific reagents to avoid over-reduction to the amine. A common method is the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures. The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed upon workup to yield the aldehyde.

Table 1: Potential Reductive Transformations of the Nitrile Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Full Reduction | LiAlH₄ or H₂/Raney Ni | 1-Fluoronaphthalene-2-ethanamine |

| Partial Reduction | DIBAL-H, then H₃O⁺ | 1-Fluoronaphthalene-2-acetaldehyde |

Hydrolysis and Related Derivatizations

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.ukchemistrysteps.comucalgary.caidc-online.com This reaction is a fundamental transformation of nitriles. libretexts.orgchemguide.co.ukchemistrysteps.comucalgary.caidc-online.com

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with an aqueous mineral acid, such as hydrochloric acid or sulfuric acid, will yield 1-fluoronaphthalene-2-acetic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comucalgary.ca

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will also effect hydrolysis. libretexts.orgchemguide.co.uk The initial product in this case is the sodium salt of the carboxylic acid (sodium 1-fluoronaphthalene-2-acetate), with the evolution of ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to liberate the free carboxylic acid. libretexts.org

Table 2: Hydrolysis of the Nitrile Group

| Conditions | Intermediate | Final Product (after workup) |

|---|---|---|

| H₃O⁺, Δ | 1-Fluoronaphthalene-2-acetamide | 1-Fluoronaphthalene-2-acetic acid |

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in certain cycloaddition reactions, particularly with 1,3-dipoles. For instance, in the presence of a suitable azide, a [3+2] cycloaddition (a Huisgen cycloaddition) could occur to form a tetrazole ring. This type of reaction expands the synthetic utility of the nitrile functionality by enabling the construction of five-membered heterocyclic rings. While many cycloadditions are concerted and pericyclic, some can proceed through stepwise mechanisms. wikipedia.orgadichemistry.com The viability and outcome of such reactions with this compound would depend on the specific 1,3-dipole used and the reaction conditions.

Reactivity at the Fluoro-Substituted Naphthalene (B1677914) Core

The naphthalene ring system is susceptible to both nucleophilic and electrophilic aromatic substitution reactions. The presence of the fluorine atom and the cyanomethyl group will influence the regioselectivity and rate of these transformations.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The fluorine atom at the C-1 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is because the cyanomethyl group at the C-2 position is electron-withdrawing, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chemistrysteps.comlibretexts.org For an SNAr reaction to proceed, an electron-withdrawing group is typically required to be ortho or para to the leaving group, which is the case here. chemistrysteps.comlibretexts.org

The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is the opposite of the trend seen in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com The high electronegativity of fluorine makes the attached carbon atom more electrophilic and facilitates the initial attack by the nucleophile, which is often the rate-determining step. youtube.com Therefore, the fluorine atom in this compound is expected to be readily displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, and amines, to yield the corresponding 1-substituted-naphthalene-2-acetonitrile derivatives.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Product |

|---|---|

| RO⁻ (Alkoxide) | 1-Alkoxynaphthalene-2-acetonitrile |

| RS⁻ (Thiolate) | 1-(Alkylthio)naphthalene-2-acetonitrile |

| R₂NH (Amine) | 1-(Dialkylamino)naphthalene-2-acetonitrile |

Electrophilic Aromatic Substitution on the Naphthalene System

Naphthalene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org Substitution on the naphthalene ring typically favors the 1-position (α-position) over the 2-position (β-position) because the intermediate carbocation for α-substitution is more resonance-stabilized. libretexts.orgstackexchange.com

In the case of this compound, the existing substituents will direct incoming electrophiles. The fluorine atom is an ortho, para-director, though deactivating. The cyanomethyl group is a deactivating and meta-directing group. The combined influence of these groups, along with the inherent reactivity of the naphthalene core, will determine the position of further substitution. Given that the 1 and 2-positions are occupied, electrophilic attack is likely to occur on the other ring. The most probable positions for substitution would be the 5 and 8-positions, which are alpha-positions and are ortho and para to the activating effect of the carbon-naphthalene bond, while being less sterically hindered.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-5-nitro-naphthalene-2-acetonitrile and 1-Fluoro-8-nitro-naphthalene-2-acetonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-1-fluoro-naphthalene-2-acetonitrile and 8-Bromo-1-fluoro-naphthalene-2-acetonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-1-fluoro-naphthalene-2-acetonitrile and 8-Acyl-1-fluoro-naphthalene-2-acetonitrile |

Metal-Catalyzed Cross-Coupling Reactions

This compound possesses two key sites for potential metal-catalyzed cross-coupling reactions: the C-F bond at the 1-position and the acidic methylene (B1212753) protons of the acetonitrile (B52724) group. While the carbon-fluorine bond is generally strong, advancements in catalysis have enabled the use of fluoroarenes in cross-coupling reactions. Palladium and nickel-based catalytic systems are commonly employed for such transformations.

Analogous compounds, such as (1-Bromo-naphthalen-2-yl)acetonitrile, have been explicitly prepared as starting materials for Suzuki cross-coupling reactions. nih.gov This highlights the utility of the naphthalene-2-acetonitrile framework in building more complex molecular architectures. Cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. chemicalbook.com Common examples include the Suzuki-Miyaura (using boronic acids), and Mizoroki-Heck (using alkenes) reactions. chemicalbook.com Iron-catalyzed multicomponent cross-coupling strategies have also emerged as a powerful method for the difunctionalization of alkenes. patsnap.com

These reactions typically involve an oxidative addition of the aryl halide (or in this case, aryl fluoride) to a low-valent metal center, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Table 1: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Typical Catalyst | Coupling Partner | Potential Product from this compound |

| Suzuki-Miyaura | Pd(PPh₃)₄, NiCl₂(dppp) | Aryl/Alkenyl Boronic Acid | 1-Aryl/Alkenyl-naphthalene-2-acetonitrile |

| Mizoroki-Heck | Pd(OAc)₂, P(o-tol)₃ | Alkene | 1-(Vinyl-substituted)-naphthalene-2-acetonitrile |

| Buchwald-Hartwig | Pd₂(dba)₃, Buchwald Ligands | Amine, Alcohol | 1-(Amino/Alkoxy)-naphthalene-2-acetonitrile |

Formation of Condensed Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are compounds with two or more fused aromatic rings. nih.govwikipedia.org The unique structure of this compound makes it a valuable building block for synthesizing larger, more complex PAHs like phenanthridines and fluorophenanthrenes through various cyclization and ring-extension strategies.

The synthesis of substituted phenanthridines can be achieved from 1-Fluoronaphthalene (B124137). wikipedia.org A known method involves the reaction of 1-Fluoronaphthalene with tert-butyllithium. wikipedia.org This process generates a highly reactive intermediate that can be trapped by an electrophile. In the case of this compound, the nitrile group (-C≡N) can act as the internal electrophile.

The reaction would likely proceed via a benzyne-type mechanism or directed ortho-metalation. Treatment with a strong base like lithium diisopropylamide (LDA) could deprotonate the methylene group adjacent to the nitrile. The resulting carbanion could then attack the C1 carbon, displacing the fluoride (B91410) ion in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The subsequent tautomerization and aromatization would lead to the formation of a fluorinated phenanthridine (B189435) derivative.

Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two adjacent substituents. nih.gov this compound is a suitable precursor for the generation of 1,2-naphthalyne. Upon treatment with a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), a proton can be abstracted from the C2 position, followed by the elimination of the fluoride ion from the C1 position. nih.gov

Once generated, the highly electrophilic 1,2-naphthalyne intermediate readily reacts with various trapping agents present in the reaction mixture. nih.gov For example, if a diene like furan (B31954) is used as a trapping agent, a Diels-Alder cycloaddition reaction would occur, leading to the formation of a complex, bridged polycyclic product. The generation and trapping of such aryne atropisomers can be achieved in an enantiospecific manner, allowing for the synthesis of chiral polycyclic compounds. researchgate.net

The acetonitrile moiety provides a two-carbon unit that can be elaborated to form a third aromatic ring, extending the naphthalene core into a phenanthrene (B1679779) system. One plausible pathway involves the chemical modification of the nitrile group. For instance, the nitrile could be reduced to a primary amine, which is then converted into a diazonium salt. An intramolecular reaction, such as a Pschorr cyclization, could then be initiated to form the new six-membered ring.

Alternatively, concepts from PAH growth mechanisms, such as acetylene (B1199291) addition, can be adapted. researchgate.net The acetonitrile side chain could be hydrolyzed to a carboxylic acid, which is then subjected to cyclization conditions (e.g., using a strong acid like polyphosphoric acid) to promote an intramolecular Friedel-Crafts acylation, followed by reduction to yield the fluorophenanthrene skeleton. Such phenyl-addition/dehydrocyclization pathways are recognized as efficient methods for creating complex aromatic structures at high temperatures. osti.gov

Mechanochemical Reactivity and Transformations

Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions, often in the absence of a solvent. mdpi.comyoutube.com This approach is recognized as a sustainable and efficient alternative to traditional solution-based synthesis. researchgate.net Cross-coupling reactions, which are central to modern organic synthesis, have been successfully adapted to mechanochemical conditions. researchgate.netspringerprofessional.de

For this compound, solid-state mechanochemical methods could be applied to perform reactions like the Suzuki-Miyaura cross-coupling. springerprofessional.dersc.org In a typical setup, the solid reactants (this compound, a boronic acid, a base like potassium carbonate, and a palladium catalyst) are placed in a ball mill. The mechanical energy from the milling process facilitates the reaction, often leading to high yields in short reaction times and avoiding the use of large volumes of organic solvents. victoria.ac.nz This technique is particularly advantageous for reacting insoluble substrates that are challenging to work with in solution. researchgate.net The use of liquid-assisted grinding (LAG), where a very small amount of liquid is added, can further accelerate these transformations. nih.gov

Table 2: Comparison of Solution-Phase vs. Mechanochemical Cross-Coupling

| Feature | Solution-Phase Reaction | Mechanochemical Reaction (Ball Milling) |

| Solvent | Requires bulk organic solvent (e.g., Toluene, THF) | Solvent-free or liquid-assisted grinding (LAG) with minimal liquid |

| Reaction Time | Often several hours to days | Typically minutes to a few hours rsc.org |

| Waste | Generates significant solvent waste | Drastically reduced chemical waste victoria.ac.nz |

| Energy Input | Thermal (heating/reflux) | Mechanical (grinding/milling) |

| Applicability | Can be limited by reactant solubility | Effective for insoluble compounds researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, different NMR experiments can elucidate the carbon skeleton, proton environments, and the influence of heteroatoms like fluorine.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and connectivity of hydrogen atoms in a molecule. In 1-Fluoronaphthalene-2-acetonitrile, the ¹H NMR spectrum reveals distinct signals for the protons of the methylene (B1212753) (-CH₂) group and the six aromatic protons on the naphthalene (B1677914) ring system. The methylene protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons and the fluorine atom. The precise chemical shifts and coupling constants are essential for confirming the substitution pattern on the naphthalene ring.

¹⁹F NMR for Fluorine Environment and Interactions

Fluorine-19 (¹⁹F) NMR is highly sensitive and specific for fluorine-containing compounds. With a natural abundance of 100% and a wide chemical shift range, ¹⁹F NMR provides a clear and unambiguous signal for the fluorine atom in this compound. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it a valuable probe for confirming the presence and position of the fluorine substituent on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) can be observed in both ¹H and ¹⁹F spectra, providing additional structural confirmation.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon framework. The spectrum of this compound will display signals for each unique carbon atom. This includes the two carbons of the acetonitrile (B52724) side chain (-CH₂CN) and the ten carbons of the naphthalene ring. The chemical shifts of the aromatic carbons are influenced by the fluorine substituent, with the carbon directly bonded to fluorine (C-F) showing a characteristic large coupling constant (¹JCF). This C-F coupling is a definitive marker for the position of fluorination. Proton-decoupled ¹³C NMR spectra simplify the analysis by showing each unique carbon as a single line, allowing for a straightforward count of non-equivalent carbon atoms.

Table 1: Predicted NMR Spectral Data for this compound

| Analysis Type | Functional Group | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.5 | Complex multiplets due to H-H and H-F coupling. |

| Methylene Protons (-CH₂) | 3.8 - 4.2 | Typically a singlet, may show coupling to ¹⁹F. | |

| ¹⁹F NMR | Aromatic Fluorine (Ar-F) | -110 to -130 (vs CFCl₃) | Signal will show coupling to adjacent aromatic protons. |

| ¹³C NMR | Naphthalene C1 (C-F) | 155 - 165 | Large one-bond C-F coupling constant (¹JCF > 240 Hz). |

| Naphthalene Carbons (Ar-C) | 110 - 140 | Shifts influenced by fluorine and acetonitrile groups. | |

| Methylene Carbon (-CH₂) | 15 - 25 |

Mass Spectrometry (MS) in Compound Identification and Fragmentation Pathway Studies

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈FN), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺).

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for this compound would likely involve:

Loss of the nitrile group: Cleavage of the C-C bond to lose a ·CN radical.

Loss of the entire acetonitrile group: Cleavage to lose a ·CH₂CN radical, leaving a fluoronaphthyl cation.

Rearrangements: Complex rearrangements within the naphthalene ring system following initial fragmentation.

Studying these pathways helps to confirm the connectivity of the molecule and can be used to distinguish it from structural isomers.

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) in Process Control and Impurity Profiling

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method for the analysis of moderately polar organic compounds like this compound. A validated RP-HPLC method has been developed for the closely related starting material, 1-fluoronaphthalene (B124137), which can be adapted for this compound. This method is crucial for monitoring reaction progress, identifying and quantifying process-related impurities, and ensuring the final product meets stringent purity specifications.

A typical HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium phosphate) and organic solvents like acetonitrile and methanol is used to elute the compounds from the column. Detection is commonly performed using a photodiode array (PDA) detector set at a wavelength where the naphthalene chromophore exhibits strong absorbance, such as 230 nm. By developing a gradient elution program, a wide range of impurities with varying polarities can be effectively separated and quantified in a single analytical run. The specificity, precision, and accuracy of such a method are validated according to ICH guidelines to ensure its reliability for quality control.

Table 2: Typical HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M KH₂PO₄ buffer (pH 2.5):Methanol:Acetonitrile |

| Mobile Phase B | Methanol:Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 20°C) |

This robust analytical methodology ensures that the purity profile of this compound can be accurately determined, which is fundamental for its use in regulated manufacturing environments.

Gas Chromatography (GC) for Volatile Analysis and Reaction Monitoring

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and for monitoring its synthesis. The compound's volatility allows it to be vaporized without decomposition and passed through a chromatographic column for separation.

In the context of purity assessment, GC can effectively separate this compound from residual starting materials, such as 1-fluoronaphthalene, and various reaction byproducts or solvents. The choice of stationary phase is critical for achieving optimal separation. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane (e.g., 5% phenyl-methylpolysiloxane), is often effective for aromatic compounds. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both quantification and structural information for peak identification.

For reaction monitoring, GC analysis of aliquots taken from a reaction mixture provides a quantitative snapshot of the reaction's progress. By tracking the decrease in reactant peak area and the corresponding increase in the product peak area over time, chemists can determine reaction kinetics and endpoint. This is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation. For instance, methods developed for analyzing naphthalene and its derivatives often employ capillary columns like the HP-5ms with a programmed temperature ramp to ensure efficient separation of components with different boiling points. nih.govasianpubs.org

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| GC System | Agilent 7890B or equivalent | Provides a stable platform for reproducible analysis. eurachem.org |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A common, robust column for separating a wide range of semi-volatile organic compounds. nih.gov |

| Carrier Gas | Helium | Inert carrier gas with a typical flow rate of 1.0-1.5 mL/min. nih.gov |

| Injection Mode | Split/Splitless | Splitless mode is preferred for trace analysis, while split mode is used for higher concentrations to avoid column overload. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. nih.gov |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 5 min) | A temperature gradient separates compounds based on their boiling points and interaction with the stationary phase. nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides mass-to-charge ratio for definitive identification; FID offers high sensitivity for quantification. |

| MS Transfer Line | 300 °C | Prevents condensation of analytes between the column and the MS source. nih.gov |

Vibrational Spectroscopy (e.g., IR, Raman) in Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the structural elucidation of this compound by identifying its key functional groups. These methods probe the vibrational modes of molecules, with each functional group possessing characteristic frequencies that serve as a molecular fingerprint.

The IR spectrum of this compound is expected to show several distinct absorption bands. The most prominent of these is the nitrile (C≡N) stretching vibration, which appears as a sharp, intense band in the 2240-2260 cm⁻¹ region. washington.edu This peak is an unambiguous indicator of the acetonitrile moiety. The aromatic naphthalene core gives rise to several characteristic bands: C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations produce a series of bands in the 1400-1650 cm⁻¹ range. The presence of the fluorine substituent is confirmed by a strong C-F stretching band, which is expected in the 1000-1400 cm⁻¹ region. The aliphatic methylene (-CH₂-) group of the acetonitrile side chain will exhibit C-H stretching vibrations around 2850-2960 cm⁻¹.

Raman spectroscopy provides complementary information. While the C≡N stretch is also visible in Raman spectra, aromatic ring vibrations are often particularly strong and well-resolved, aiding in the analysis of the substitution pattern on the naphthalene ring. researchgate.netias.ac.in Theoretical calculations combined with experimental data for related molecules like acetonitrile and 1-fluoronaphthalene can help assign the observed vibrational modes accurately. nist.govunamur.be

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1400 - 1650 | Medium to Strong (multiple bands) |

| C-F | Stretch | 1000 - 1400 | Strong |

Photoelectron Spectroscopy and Other Advanced Spectroscopic Techniques

To gain deeper insights into the electronic structure and precise molecular geometry of this compound, advanced spectroscopic techniques beyond routine characterization are employed. Photoelectron Spectroscopy (PES), for example, provides direct experimental measurement of the ionization energies of molecules, which correspond to the energies of their molecular orbitals. Although specific PES data for this compound are not widely published, the technique could be used to probe the influence of the electron-withdrawing fluorine and acetonitrile groups on the π-electron system of the naphthalene core. This would reveal how these substituents alter the energy levels of the highest occupied molecular orbitals (HOMOs) and provide valuable data for benchmarking quantum chemical calculations.

Microwave spectroscopy is another powerful technique for obtaining high-resolution structural data for molecules in the gas phase. Studies on the related compound 1-fluoronaphthalene have utilized this method to determine its precise rotational constants and structure. nih.gov A similar analysis of this compound could yield exact bond lengths and angles, providing definitive information about its three-dimensional conformation, including the orientation of the acetonitrile side chain relative to the naphthalene plane. nih.gov

Furthermore, electronic spectroscopy, such as UV-Visible absorption and fluorescence spectroscopy, can characterize the electronic transitions within the molecule. The absorption and fluorescence spectra of 1- and 2-fluoronaphthalene have been studied to understand their electronic states. researchgate.net Applying these techniques to this compound would elucidate how the additional acetonitrile substituent perturbs the S₀ → S₁ and other electronic transitions of the fluoronaphthalene chromophore. These advanced methods, while complex, provide a level of detail that is crucial for a complete understanding of the molecule's fundamental physicochemical properties.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-Fluoronaphthalene |

| Acetonitrile |

Computational and Theoretical Chemistry Studies of 1 Fluoronaphthalene 2 Acetonitrile

Quantum Chemical Calculations

Ab Initio Methods in Mechanistic Investigations

There are currently no published reports of ab initio calculations being used to investigate the reaction mechanisms of 1-fluoronaphthalene-2-acetonitrile. These high-level computational methods could be employed to elucidate the step-by-step pathways of its synthesis or degradation, offering a detailed picture of the energetic and structural changes that occur during chemical transformations.

Reaction Pathway Analysis and Transition State Modeling

A critical aspect of understanding a compound's reactivity is the analysis of its reaction pathways and the characterization of transition states. At present, no studies have been found that model the reaction pathways or transition states for reactions involving this compound. This type of analysis would be instrumental in predicting reaction kinetics and mechanisms, guiding the development of new synthetic routes.

Prediction of Spectroscopic Properties and Conformational Analysis

While experimental spectroscopic data may exist, the computational prediction of properties such as NMR and IR spectra for this compound has not been reported. Theoretical calculations could aid in the interpretation of experimental spectra and provide insights into the compound's three-dimensional structure and conformational preferences. Conformational analysis would be key to understanding how the molecule's shape influences its physical and chemical properties.

Molecular Modeling in Design of Novel Transformations

The application of molecular modeling to design new chemical transformations for this compound is an area ripe for exploration. By simulating the interactions of this compound with various reagents and catalysts, researchers could rationally design novel synthetic methods to create new and potentially useful molecules. However, no such molecular modeling studies have been documented to date.

Applications of 1 Fluoronaphthalene 2 Acetonitrile in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

1-Fluoronaphthalene-2-acetonitrile is a highly adaptable synthetic building block due to the distinct reactivity of its constituent parts. The acetonitrile (B52724) group (–CH₂CN) is a particularly useful synthetic handle. Acetonitrile and its derivatives are recognized as important intermediates and building blocks in organic synthesis, providing active sites for various transformations. researchgate.netmdpi.com The cyano group is a potent electron-withdrawing group that activates the adjacent methylene (B1212753) (CH₂) protons, making them susceptible to deprotonation and subsequent reactions. researchgate.net This allows for the introduction of a variety of electrophiles at the α-position.

Furthermore, the nitrile functionality itself can undergo a wide range of chemical transformations. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into tetrazoles, amides, and other nitrogen-containing heterocycles. mdpi.com This versatility allows the acetonitrile moiety to serve as a linchpin for constructing more elaborate molecular structures. The fluoronaphthalene core simultaneously imparts unique electronic properties and steric bulk, influencing the reactivity and final properties of the target molecules. solubilityofthings.com

Precursor to Complex Polycyclic Systems and Heterocycles

A significant application of this compound is its role as a precursor in the synthesis of extended polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. The dual functionality of the molecule is critical for these multi-step synthetic sequences.

A key example involves a benzene (B151609) ring extension cycle, where 1-fluoronaphthalene (B124137) is first converted to an intermediate like this compound. orgsyn.org Although the specific study highlights a cyanoethylation via nucleophilic aromatic substitution, the resulting nitrile-containing intermediate is fundamental to the subsequent steps. orgsyn.org The nitrile group can be chemically reduced to an aldehyde. orgsyn.org This aldehyde then undergoes difluorovinylidenation to produce a 1,1-difluoroallene intermediate. orgsyn.org This highly reactive allene (B1206475) can then participate in a Friedel-Crafts-type cyclization, followed by dehydrofluorination, to construct an additional fused benzene ring, yielding a fluorophenanthrene. orgsyn.org This cycle can be repeated to build even larger π-extended systems, such as fluorinated oup.comphenacenes (picenes). orgsyn.org

The nitrile group is also a well-established precursor for the synthesis of nitrogen-containing heterocycles, such as oxazoles and amides, which are important structural motifs in many biologically active compounds. mdpi.com

Intermediate in the Synthesis of Fluorinated Analogs for Research Purposes

The introduction of fluorine into bioactive molecules can dramatically alter their metabolic stability, binding affinity, and lipophilicity. solubilityofthings.comgoogle.com this compound serves as a key intermediate for creating fluorinated analogs of known compounds for research, particularly in drug discovery and experimental carcinogenesis studies. oup.com

By using this compound as a starting material, researchers can synthesize a series of naphthalene-based compounds where the fluorine atom is precisely positioned. The acetonitrile side chain can be elaborated into various functional groups to mimic or modify the structures of parent compounds. For example, reduction of the nitrile to an amine would yield a fluorinated analog of a naphthyl-ethylamine derivative, a common scaffold in pharmacologically active molecules. This allows for systematic studies (Structure-Activity Relationship, SAR) to probe the effect of fluorine substitution on biological activity.

Utilization in Materials Chemistry Research (e.g., as a component for π-extended systems)

The naphthalene (B1677914) unit is an inherent π-extended system, and the addition of a fluorine atom can fine-tune its electronic and solid-state packing properties. This makes fluorinated naphthalenes attractive for applications in materials chemistry, such as in organic solar cells. chemicalbook.com this compound is a precursor for building larger, pinpoint-fluorinated PAHs, which are of interest for their potential use in materials for photovoltaic cells. orgsyn.org

The synthetic pathway involving the conversion of the acetonitrile group to an aldehyde and subsequent cyclization provides a method to extend the π-conjugation of the naphthalene core in a controlled manner. orgsyn.org This "benzene ring extension cycle" allows for the synthesis of complex, fluorinated PAHs like fluorophenanthrenes and fluorinated triphenylenes. orgsyn.org These extended, electron-deficient aromatic systems are investigated for their optical and electronic properties as potential organic semiconductors or components in advanced electronic devices.

| Synthetic Step | Intermediate/Product | Key Transformation | Reference |

| 1 | This compound | Starting Material / Intermediate | orgsyn.org |

| 2 | Aldehyde (e.g., 2-(1-fluoronaphthalen-2-yl)acetaldehyde) | Half reduction of the nitrile group | orgsyn.org |

| 3 | 1,1-Difluoroallene derivative | Difluorovinylidenation of the aldehyde | orgsyn.org |

| 4 | Fluorophenanthrene | Friedel-Crafts-type cyclization and dehydrofluorination | orgsyn.org |

Specialized Applications as Analytical Standards or Calibration Materials

While direct evidence for this compound's use as an analytical standard is limited, its parent compound, 1-fluoronaphthalene, serves as a useful precedent. 1-Fluoronaphthalene is used as a component of the Organic Check Material for calibrating the Sample Analysis at Mars (SAM) instrument suite on the Curiosity rover. chemicalbook.com It was chosen because it is a synthetic organic compound not expected to be found naturally on Mars. chemicalbook.com

Given its synthetic nature and distinct mass spectrum due to the presence of both fluorine and nitrogen, this compound could similarly be employed as a specialized analytical standard or internal standard in complex matrix analyses. Its unique molecular weight and fragmentation pattern in mass spectrometry would allow for precise quantification and identification in environmental or metabolic studies where background interference from naturally occurring compounds is a concern. High-purity grades of related compounds, such as 2-naphthylacetonitrile (B189437), are sought after as intermediates for synthesizing materials for such applications. google.com

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards green chemistry is driving significant innovation in the synthesis of intermediates like 1-Fluoronaphthalene-2-acetonitrile. tandfonline.comnih.gov Traditional synthetic methods often rely on hazardous reagents and solvents. Future research is focused on developing more environmentally benign and cost-effective processes. rsc.orgnih.gov

Key areas of development include:

Safer Cyanide Sources: Conventional cyanation reactions often use highly toxic reagents like sodium or potassium cyanide. A greener alternative is the use of less toxic and more stable cyanide sources, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]). rsc.orgresearchgate.net This approach significantly reduces the risks associated with handling and waste disposal.

Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly route for nitrile synthesis and transformation. Nitrilase enzymes, for instance, can convert nitriles into valuable carboxylic acids under mild aqueous conditions, presenting a sustainable pathway for derivatizing this compound. researchgate.net

Solvent-Free and Aqueous Systems: Research into solid-state or mechanochemical reactions, which eliminate the need for bulk solvents, is gaining traction. rsc.orgrsc.org These methods can lead to faster reactions and easier product isolation. rsc.org Additionally, performing reactions in water using micellar catalysis, where surfactants form nanoreactors, is a promising strategy to replace volatile organic solvents. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aryl Nitriles

| Feature | Traditional Approach | Green/Sustainable Approach |

| Cyanide Source | Highly toxic alkali metal cyanides (e.g., NaCN, KCN) | Less toxic sources like K4[Fe(CN)6] or enzymatic generation rsc.orgresearchgate.net |

| Solvents | High-boiling, toxic organic solvents (e.g., DMSO, DMF) rsc.org | Water (micellar catalysis), green solvents, or solvent-free (mechanochemistry) nih.govrsc.org |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable nanocatalysts, biocatalysts (enzymes) nih.govresearchgate.net |

| Energy Input | Often requires high temperatures and prolonged reaction times google.com | Milder reaction conditions, reduced energy consumption rsc.org |

| Waste Generation | High E-factor (significant waste production) rsc.org | Lower E-factor, reduced hazardous waste rsc.org |

Exploration of Novel Catalytic Systems for Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient synthesis and functionalization of this compound. Research is moving beyond classical methods to explore more active, selective, and robust catalysts.

Transition-metal catalysis remains a cornerstone for reactions like cyanation. researchgate.net Recent advances focus on:

Palladium, Nickel, and Copper Catalysts: These metals are highly effective for cross-coupling reactions to form the crucial carbon-carbon bond in aryl nitriles. rsc.orgnih.gov Research is focused on developing catalysts with sophisticated ligands that allow for lower catalyst loadings, milder reaction conditions, and broader substrate compatibility. researchgate.net Nanoparticle-based catalysts of these metals are also being explored for their high activity and potential for recyclability. rsc.orgbenthamdirect.com

Photoredox Catalysis: Visible-light-driven photoredox catalysis is an emerging benign method that can facilitate challenging transformations at room temperature. chinesechemsoc.org This dual catalysis strategy can be applied to the cyanation of aryl halides, avoiding the need for high temperatures and air-sensitive reagents, which represents a significant green advancement. chinesechemsoc.org

Table 2: Overview of Novel Catalytic Systems for Aryl Nitrile Synthesis

| Catalyst Type | Metal Center | Key Advantages | Research Focus |

| Cross-Coupling Catalysts | Palladium (Pd), Nickel (Ni), Copper (Cu) | High efficiency, broad functional group tolerance researchgate.netnih.gov | Development of advanced ligands, use of nanoparticles for recyclability rsc.org |

| Photoredox Catalysts | Typically Iridium (Ir) or Ruthenium (Ru) complexes (as photocatalyst) paired with a Nickel co-catalyst | Mild, room-temperature reactions; uses visible light as an energy source; reduces metal waste chinesechemsoc.org | Expanding substrate scope, improving quantum efficiency chinesechemsoc.org |

| Biocatalysts | Enzymes (e.g., Nitrilases) | High stereoselectivity, operates in aqueous media under mild conditions, sustainable researchgate.net | Enzyme discovery and engineering for broader substrate acceptance |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of pharmaceutical intermediates is increasingly benefiting from the integration of continuous flow chemistry and automation. nih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, consistency, and efficiency. researchgate.net For a multi-step synthesis that could produce this compound, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org

Key benefits include:

Enhanced Safety and Heat Transfer: Many synthetic reactions are highly exothermic. Microreactors used in flow chemistry have a high surface-area-to-volume ratio, enabling rapid heat dissipation and preventing thermal runaways. nih.gov

Increased Efficiency and Purity: The precise control afforded by flow systems often leads to higher yields and purer products, reducing the need for extensive purification steps. researchgate.net

Automation and Integration: Flow reactors can be integrated into fully automated systems that handle synthesis, purification, and real-time analysis. nih.govinnovationnewsnetwork.com This "on-demand" synthesis capability accelerates drug discovery and process development. innovationnewsnetwork.com Researchers have developed automated platforms that can perform multi-step syntheses of active pharmaceutical ingredients (APIs), demonstrating the potential for producing compounds like this compound and its derivatives with minimal human intervention. innovationnewsnetwork.comresearchgate.net

Advanced Spectroscopic and In Situ Monitoring Techniques

To optimize the synthesis of this compound, a deep understanding of the reaction mechanism, kinetics, and potential side reactions is essential. Advanced spectroscopic techniques, particularly when used for in situ (in the reaction mixture) monitoring, provide real-time insights into the chemical process as it happens. mt.comsciopen.com

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful Process Analytical Technologies (PAT). labmanager.comacs.org

Real-Time Reaction Analysis: By inserting a probe directly into the reactor, these spectroscopic methods can track the concentration of reactants, intermediates, and products over time. mt.comruhr-uni-bochum.de This data allows chemists to determine reaction endpoints accurately, identify the formation of impurities, and gain a deeper understanding of the reaction mechanism. sciopen.com

Process Optimization: The information gathered from in situ monitoring is invaluable for optimizing reaction conditions to maximize yield and purity while minimizing reaction time and energy consumption. mt.com

Table 3: Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Principle | Information Provided | Application in Synthesis |

| FTIR Spectroscopy | Measures the absorption of infrared light by molecular bonds. labmanager.com | Functional group identification, concentration of species, reaction kinetics. mt.com | Monitoring the disappearance of starting materials and the appearance of the nitrile group in this compound. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light (laser). labmanager.com | Molecular structure ("fingerprinting"), polymorphism, concentration. acs.org | Complementary to FTIR, particularly useful for reactions in aqueous media and for monitoring crystalline forms. mt.com |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. researchgate.net | Detailed structural elucidation of intermediates and products, quantification. researchgate.net | Identifying transient intermediates to understand complex reaction pathways. |

Interdisciplinary Research Opportunities in Chemical Sciences

The true potential of this compound lies in its role as a versatile building block for creating novel molecules with tailored properties. Its functionalized naphthalene (B1677914) core is a privileged structure found in numerous bioactive compounds and advanced materials. lifechemicals.comnih.gov

Medicinal Chemistry: The 1-fluoronaphthalene (B124137) moiety is a key component in several pharmaceutical compounds. Its precursor, 1-fluoronaphthalene, is used in the synthesis of potent inhibitors of serotonin and norepinephrine uptake, such as duloxetine and LY248686, which are used in treating depression and other neurological conditions. chemicalbook.commedchemexpress.comwikipedia.orggoogle.com The acetonitrile (B52724) group on this compound is a versatile handle that can be chemically transformed into a wide range of other functional groups, enabling the creation of new libraries of drug candidates for screening.

Materials Science: Naphthalene-based structures, particularly naphthalene diimides (NDIs), are extensively studied for their applications in organic electronics. nih.govacs.org These molecules are used in the development of organic semiconductors, sensors, and supramolecular assemblies. acs.org The unique electronic properties conferred by the fluorine atom and the synthetic versatility of the acetonitrile group make this compound an attractive starting material for designing novel functional materials with specific optoelectronic characteristics.

Agrochemicals and Beyond: The introduction of fluorine into organic molecules is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. The structural motifs present in this compound could be explored for the development of new pesticides and herbicides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-fluoronaphthalene-2-acetonitrile, and how do reaction conditions influence yield and purity?

- Methodology : Utilize nucleophilic aromatic substitution (NAS) with fluorinating agents (e.g., KF/18-crown-6) on 1-nitronaphthalene-2-acetonitrile precursors. Monitor reaction kinetics via HPLC or GC-MS to optimize temperature (80–120°C) and solvent polarity (DMF vs. acetonitrile). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

- Key Considerations : Side reactions like decyanidation or over-fluorination require strict stoichiometric control. NMR (¹⁹F and ¹H) confirms regioselectivity .

Q. How can researchers characterize the electronic and steric effects of the fluorine substituent in this compound?

- Approach : Perform comparative X-ray crystallography with non-fluorinated analogs to assess bond angles and crystal packing. DFT calculations (B3LYP/6-31G*) model electron-withdrawing effects on the acetonitrile group’s reactivity. IR spectroscopy identifies C≡N stretching frequency shifts (Δν ~20 cm⁻¹) due to fluorine’s inductive effect .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Experimental Design : Use human hepatocyte (HepG2) or lung epithelial (A549) cell lines for cytotoxicity assays (MTT/WST-1). Dose ranges (0.1–100 µM) should align with predicted environmental concentrations. Include positive controls (e.g., naphthalene derivatives) and assess ROS generation via DCFH-DA fluorescence .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what metabolites are formed?

- Mechanistic Study : Incubate the compound with recombinant CYP1A1/2B6 isoforms and NADPH cofactor. Analyze metabolites via LC-QTOF-MS/MS, focusing on hydroxylated or defluorinated products. Molecular docking (AutoDock Vina) predicts binding affinities to active sites. Compare metabolic pathways with structurally similar naphthalene derivatives .

Q. What environmental partitioning behavior is expected for this compound in aqueous systems?

- Fate Analysis : Determine log Kow (octanol-water partition coefficient) via shake-flask method. Assess hydrolysis kinetics at pH 4–9 (25°C) using UV-Vis spectroscopy. Sediment adsorption experiments (OECD Guideline 106) quantify Kd values with humic acid-rich soils. Model fugacity using EQC (Equilibrium Criterion) Level III .

Q. How can contradictory data on the compound’s genotoxicity be resolved across studies?

- Data Reconciliation : Apply the ATSDR risk-of-bias framework (Table C-7) to evaluate experimental rigor:

- Confounding Factors : Check for impurities (HPLC purity reports) and solvent artifacts.

- Dose-Response Consistency : Reanalyze Ames test data using Bayesian meta-analysis to account for inter-lab variability.

- In Vivo/In Vitro Correlation : Validate findings in transgenic rodent models (e.g., gpt delta mice) .

Methodological Resources

- Literature Search Strategy : Use PubMed/TOXCENTER queries combining MeSH terms (Naphthalenes/toxicity, Fluorine Compounds/metabolism) and Boolean operators (Table B-2) .

- Quality Control : Prioritize studies with "High Initial Confidence" (≥3/4 risk-of-bias criteria met, per Table C-7) .

- Environmental Monitoring : Deploy passive samplers (PEDs) in industrial zones to detect airborne this compound, with GC-ECD validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.